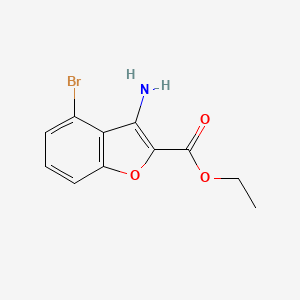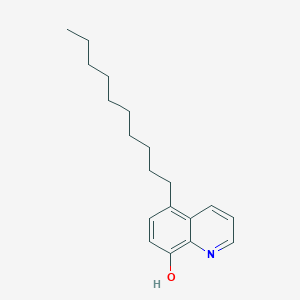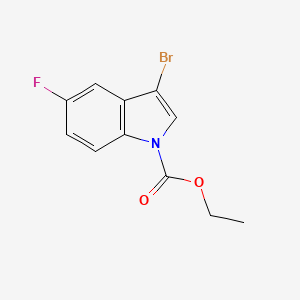
1,4-Dibromo-2,3,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3,5-trifluorobenzene is an organic compound with the molecular formula C6HBr2F3 It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and three hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
The synthesis of 1,4-Dibromo-2,3,5-trifluorobenzene typically involves halogenation reactions. One common method is the bromination of 2,3,5-trifluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range that ensures the selective bromination at the desired positions on the benzene ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
1,4-Dibromo-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
Applications De Recherche Scientifique
1,4-Dibromo-2,3,5-trifluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1,4-Dibromo-2,3,5-trifluorobenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,3,5-trifluorobenzene can be compared with other similar compounds, such as:
1,5-Dibromo-2,3,4-trifluorobenzene: This compound has a similar structure but with different positions of the bromine and fluorine atoms, leading to different chemical properties and reactivity.
1-Bromo-2,4,5-trifluorobenzene:
1,2-Dibromo-4,5-difluorobenzene: Another similar compound with different substitution patterns, leading to unique chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C6HBr2F3 |
|---|---|
Poids moléculaire |
289.87 g/mol |
Nom IUPAC |
1,4-dibromo-2,3,5-trifluorobenzene |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
Clé InChI |
DNULHDDIABQFMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)

![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)


![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)



![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
